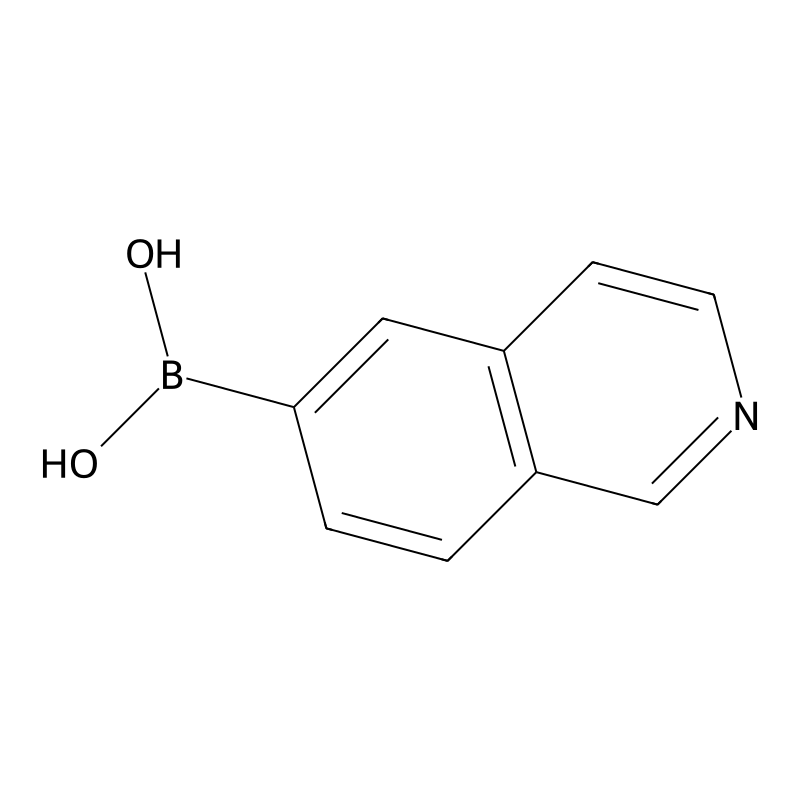

Isoquinolin-6-ylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

Isoquinolin-6-ylboronic acid's significance lies in its ability to form covalent bonds with other molecules through its boronic acid functional group. This property makes it a valuable building block for organic synthesis, particularly in the creation of complex organic molecules with potential medicinal applications. Scientists are exploring its use in synthesizing novel pharmaceuticals by utilizing Suzuki-Miyaura coupling reactions, a Nobel Prize-winning technique for creating carbon-carbon bonds ().

Here are some examples:

- Researchers are investigating Isoquinolin-6-ylboronic acid for the synthesis of isoquinoline alkaloids, a large class of natural products with diverse biological activities, including potential anti-cancer properties ().

Material Science Applications

The unique chemical structure of Isoquinolin-6-ylboronic acid holds promise for developing novel materials with specific functionalities. Studies are exploring its potential applications in areas such as:

Organic optoelectronic devices

The electronic properties of Isoquinolin-6-ylboronic acid are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells ().

Organic frameworks (OFs)

The ability of Isoquinolin-6-ylboronic acid to form covalent bonds makes it a candidate for the construction of novel OFs, a class of porous materials with applications in gas storage and separation ().

Isoquinolin-6-ylboronic acid is an organic compound with the molecular formula and a molecular weight of approximately 172.98 g/mol. This compound features a boronic acid functional group attached to a substituted isoquinoline structure, which is a bicyclic aromatic compound. Isoquinolin-6-ylboronic acid is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid moiety, which can form covalent bonds with various biomolecules and facilitate Suzuki coupling reactions in organic synthesis .

The primary mechanism of action of isoquinolin-6-ylboronic acid itself is not well-defined. However, its significance lies in its role as a building block for creating molecules that target specific enzymes or receptors in biological systems. By attaching functional groups to the boronic acid moiety through Suzuki-Miyaura coupling, researchers can design molecules that interact with biological targets in desired ways [].

- Suzuki Coupling Reaction: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. Isoquinolin-6-ylboronic acid can be utilized to synthesize complex biaryl compounds, which are valuable in pharmaceuticals .

- Formation of Boronate Esters: The boronic acid group can react with diols to form stable boronate esters, which are used in various applications including drug delivery systems .

- Acid-Base Reactions: The acidic nature of the boronic acid allows it to interact with bases, forming anionic species that can further participate in nucleophilic substitutions or other reactions .

Isoquinolin-6-ylboronic acid exhibits various biological activities due to its structural features:

- Anticancer Properties: Some studies suggest that compounds containing isoquinoline and boron functionalities may exhibit anticancer activity by inhibiting specific enzymes or pathways involved in cancer progression .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development targeting various diseases .

Several methods exist for synthesizing isoquinolin-6-ylboronic acid:

- Boronation of Isoquinoline Derivatives: A common method involves the direct boronation of isoquinoline derivatives using boron reagents under controlled conditions.

- Functionalization of Boron Compounds: Starting from simpler boron compounds, isoquinolin-6-ylboronic acid can be synthesized through functionalization reactions involving electrophilic aromatic substitution .

- Multistep Synthesis: This may involve several steps, including the formation of isoquinoline followed by subsequent reactions to introduce the boronic acid functionality.

Isoquinolin-6-ylboronic acid has several applications:

- In Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.

- In Organic Synthesis: Utilized in Suzuki coupling reactions to create complex organic molecules, particularly those relevant to drug discovery and materials science .

Research into the interactions of isoquinolin-6-ylboronic acid with biological molecules is ongoing. Studies have indicated that its boronic acid group can interact with hydroxyl groups on sugars and other biomolecules, potentially leading to novel therapeutic strategies or drug delivery mechanisms. These interactions are crucial for understanding its biological activity and therapeutic potential .

Isoquinolin-6-ylboronic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Quinolin-6-ylboronic Acid | Quinoline derivative | Similar boronic functionality | Different aromatic system |

| 5-Isoquinolinylboronic Acid | Isoquinoline derivative | Potentially similar reactivity | Variation in position of the boron group |

| 7-Isoquinolinylboronic Acid | Isoquinoline derivative | May exhibit different biological activities | Different substitution pattern |

Isoquinolin-6-ylboronic acid is unique due to its specific position of the boron group relative to the isoquinoline structure, which influences its reactivity and biological interactions compared to other similar compounds .

Isoquinolin-6-ylboronic acid belongs to the class of arylboronic acids, a subset of organoboron compounds. Its IUPAC name, isoquinolin-6-ylboronic acid, reflects its structural components: an isoquinoline ring (a bicyclic heterocyclic aromatic compound) and a boronic acid group at position 6. Key identifiers include:

- Molecular formula: C₉H₈BNO₂

- Molecular weight: 172.98 g/mol

- CAS number: 899438-92-7

- Synonyms: 6-Isoquinolinyl-boronic acid, isoquinoline-6-boronic acid, boronic acid, B-6-isoquinolinyl-

Table 1: Key Identifiers and Properties

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | Isoquinolin-6-ylboronic acid | |

| SMILES | B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |

| InChI Key | OBUOMTRFSCUDKS-UHFFFAOYSA-N | |

| CAS Number | 899438-92-7 | |

| EC Number | 696-205-3 |

Historical Development of Boronic Acid Chemistry

The discovery of boronic acids traces back to Edward Frankland’s synthesis of ethylboronic acid in 1860. However, their utility in organic synthesis remained limited until the 1970s, when Akira Suzuki pioneered the Suzuki–Miyaura coupling reaction. This reaction established boronic acids as pivotal reagents for forming carbon-carbon bonds, catalyzed by palladium and requiring basic conditions.

Isoquinolin-6-ylboronic acid emerged as a specialized derivative tailored for accessing complex heteroaromatic scaffolds. Its development aligns with advancements in heteroaryl boronic acid synthesis, including Miyaura borylation and palladium-catalyzed coupling reactions.

Position in Modern Synthetic Chemistry

Isoquinolin-6-ylboronic acid is integral to transition-metal-catalyzed cross-couplings, particularly in synthesizing biaryl and heteroaryl structures. Its applications include:

- Suzuki–Miyaura Coupling: Forms carbon-carbon bonds with aryl/heteroaryl halides or triflates, enabling access to isoquinoline-based pharmaceuticals.

- Miyaura Borylation: Synthesis of boronic acid derivatives from halides using palladium catalysts.

- C–H Functionalization: Direct borylation of isoquinoline derivatives under photochemical or iridium-catalyzed conditions.

Table 2: Applications in Cross-Coupling Reactions

| Reaction Type | Substrate | Product Example | Catalyst System |

|---|---|---|---|

| Suzuki–Miyaura | Aryl bromide | Biaryl isoquinoline | Pd(PPh₃)₄, Na₂CO₃ |

| Miyaura Borylation | Isoquinoline chloride | Isoquinolin-6-ylboronic acid | Pd(dppf)Cl₂, B₂Pin₂ |

| Photoinduced Borylation | Isoquinoline derivative | Boronate ester | B₂Pin₂, NBS, NH₄HCO₃ |

Significance in Organoboron Chemistry

Isoquinolin-6-ylboronic acid exemplifies the advantages of boronic acids in modern synthesis:

- Stability: Unlike boronic esters, it resists protodeborylation under mild conditions.

- Reactivity: Compatible with diverse coupling partners, including electron-deficient and heteroaromatic systems.

- Derivatization: Forms stable boronate esters (e.g., pinacol esters) for enhanced stability in storage and handling.

Table 3: Derivatives and Their Applications

| Derivative | Structure | Application |

|---|---|---|

| Hydrochloride Salt | C₉H₉BClNO₂ | Stabilized form for storage |

| Pinacol Ester | C₁₅H₁₈BNO₂ | Protection of boronic acid group |

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant